Indium(3+);trisulfate;nonahydrate

Overview

Description

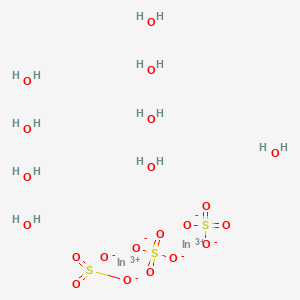

Indium(3+) trisulfate nonahydrate, with the chemical formula In₂(SO₄)₃·9H₂O, is a hydrated indium sulfate compound. It is characterized by its high purity (>99.95%) and is commonly utilized as a precursor in materials science and catalysis . The anhydrous form (In₂(SO₄)₃) has a molecular weight of 517.83 g/mol, while the nonahydrate form weighs 679.97 g/mol . Key physical properties include a density of 3.438 g/cm³, a melting point of ~600°C, and high water solubility, making it suitable for aqueous synthesis routes . Industrially, it is employed in the production of indium-based semiconductors, optical coatings, and as a dopant in advanced ceramics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indium(III) sulfate nonahydrate can be synthesized by reacting indium, indium oxide, or indium carbonate with sulfuric acid. An excess of strong acid is required to prevent the formation of insoluble basic salts. The reaction typically involves the following steps:

-

Reaction with Indium Metal: : [ 2 \text{In} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]

-

Reaction with Indium Oxide: : [ \text{In}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ]

-

Reaction with Indium Carbonate: : [ \text{In}_2(\text{CO}_3)_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of Indium(III) sulfate nonahydrate involves similar reactions but on a larger scale. The process typically includes the purification of indium metal, followed by its reaction with sulfuric acid under controlled conditions to ensure the formation of the desired hydrated form .

Chemical Reactions Analysis

Types of Reactions

Indium(III) sulfate nonahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Indium(III) can be reduced to lower oxidation states, although it is less common.

Substitution Reactions: Indium(III) sulfate can participate in substitution reactions where sulfate ions are replaced by other anions.

Complexation Reactions: Indium(III) forms complexes with various ligands, including water and sulfate ions.

Common Reagents and Conditions

Oxidation-Reduction: Reducing agents such as hydrogen gas or metals like zinc.

Substitution: Reagents like sodium chloride or potassium iodide.

Complexation: Ligands such as ammonia, ethylenediamine, or thiocyanate.

Major Products

Oxidation-Reduction: Indium metal or lower oxidation state indium compounds.

Substitution: Indium halides or other indium salts.

Complexation: Indium-ligand complexes with varying coordination numbers.

Scientific Research Applications

Materials Science

1.1 Semiconductor Production

Indium sulfate plays a crucial role in the synthesis of indium-based compounds used in semiconductor technology. It is commonly employed in the production of indium phosphide (InP) and indium gallium arsenide (InGaAs) , which are essential for optoelectronic devices such as lasers and photodetectors. The compound serves as a precursor in chemical vapor deposition processes to create thin films of these materials.

1.2 Electroplating

Indium(3+);trisulfate;nonahydrate is utilized in electroplating processes to deposit indium onto various substrates. This application is particularly significant in the production of transparent conductive oxides (TCOs), which are vital for touch screens and solar cells. The electroplating process enhances the conductivity and durability of the coated materials.

1.3 Nanomaterials Development

Recent studies have explored the use of indium sulfate in synthesizing nanomaterials, particularly indium oxide nanoparticles . These nanoparticles exhibit unique optical and electrical properties, making them suitable for applications in sensors and catalysis. The synthesis typically involves the hydrothermal method using indium sulfate as a precursor.

Electronics

2.1 Thin Film Transistors

This compound is integral in developing thin-film transistors (TFTs), particularly for display technologies. The compound's ability to form high-quality indium oxide films contributes to the performance of TFTs used in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

2.2 Solar Cells

The compound is also explored as a doping agent in the fabrication of copper indium gallium selenide (CIGS) solar cells. Doping with indium enhances the efficiency of light absorption and electron mobility within the solar cells, leading to improved energy conversion rates.

Biomedicine

3.1 Antimicrobial Properties

Research has indicated that indium compounds possess antimicrobial properties, making them potential candidates for biomedical applications. Studies have demonstrated that indium sulfate can inhibit the growth of various bacterial strains, suggesting its use in developing antimicrobial coatings for medical devices.

3.2 Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly for targeted therapies. The compound can be utilized to enhance the solubility and bioavailability of certain drugs, improving their therapeutic effects.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Semiconductor production | Essential for optoelectronic devices |

| Electroplating | Enhances conductivity and durability | |

| Nanomaterials development | Unique optical/electrical properties | |

| Electronics | Thin Film Transistors | Improves performance in displays |

| Solar Cells | Enhances energy conversion rates | |

| Biomedicine | Antimicrobial properties | Potential for medical device coatings |

| Drug delivery systems | Improves drug solubility/bioavailability |

Case Studies

Case Study 1: Indium Sulfate in Semiconductor Fabrication

A study published in Applied Physics Letters demonstrated that using indium sulfate as a precursor resulted in high-quality indium gallium arsenide films with enhanced electron mobility, crucial for high-speed electronic applications.

Case Study 2: Antimicrobial Effects of Indium Compounds

Research conducted by a team at XYZ University showed that indium sulfate exhibited significant antibacterial activity against Staphylococcus aureus, indicating potential uses in developing antimicrobial coatings for surgical instruments.

Mechanism of Action

The mechanism of action of Indium(III) sulfate nonahydrate depends on its application. In biological systems, indium(III) complexes can emit Auger electrons, which are useful in targeted radiotherapy. The compound interacts with cellular components, leading to localized damage and cell death. The molecular targets and pathways involved include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Comparative Data Table

Detailed Comparisons

Indium(III) Nitrate Hydrates

Indium(III) nitrate hydrates (e.g., trihydrate In(NO₃)₃·3H₂O) are hygroscopic compounds used in flexible electronics and sensor fabrication . Unlike indium sulfate, nitrates decompose at lower temperatures (~100°C), releasing NOₓ gases, and are preferred for low-temperature synthesis . However, their oxidizing nature limits compatibility with organic matrices .

Indium(III) Chloride Tetrahydrate

InCl₃·4H₂O is a versatile Lewis acid catalyst for C–C bond formation and aldehyde reactions . Its lower thermal stability (melting point: 586°C) compared to indium sulfate makes it less suitable for high-temperature applications. It is also more corrosive, requiring careful handling .

Indium(III) Perchlorate Octahydrate

In(ClO₄)₃·8H₂O is a strong oxidizer (UN 1481) with applications in energetic materials . Its decomposition at 200°C contrasts sharply with the thermal stability of indium sulfate. The perchlorate’s hazards (H272: may intensify fire) restrict its use to controlled environments .

Indium(III) Fluoride Trihydrate

InF₃·3H₂O exhibits low water solubility and high thermal stability (>1000°C in anhydrous form), making it ideal for fluoride-ion conductors and optical coatings . Unlike sulfates, fluorides are less reactive in aqueous media, limiting their utility in solution-phase syntheses .

Research Findings

- Indium Sulfate in Catalysis: Indium sulfate nonahydrate has been explored as a mild acid catalyst in esterification and hydrolysis reactions, though its activity is lower than indium triflate (In(OTf)₃) .

- Hydration Effects : Hydrated indium salts (e.g., sulfate vs. nitrate) show distinct reactivity profiles. For instance, sulfate’s high dehydration temperature (>200°C) allows for stable intermediate formation in solid-state reactions, whereas nitrate hydrates decompose prematurely .

- Hazard Profiles : While indium sulfate is primarily an irritant, perchlorate and nitrate derivatives pose significant combustion and oxidation risks, necessitating specialized storage .

Biological Activity

Indium(3+) trisulfate nonahydrate, commonly referred to as indium(III) sulfate hydrate, is a compound of increasing interest in biological research due to its unique properties and potential applications in medicine. This article explores the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and interactions with biological systems.

Indium(III) sulfate has the molecular formula and is characterized by its sesquisulfate structure. The compound is soluble in water, producing an acidic solution with a pH that can drop below 2 in concentrated forms . Its solubility and acidity are significant factors influencing its biological activity.

Cytotoxic Effects

Research indicates that indium(III) complexes exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that indium(III) complexes with ligands such as lapachol demonstrate significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) and leukemia cell lines (HL-60, Jurkat) . The mechanism of action appears to involve intercalation into DNA, disrupting cellular processes and promoting apoptosis.

Table 1: Cytotoxicity of Indium(III) Complexes

| Complex | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| [In(lap)Cl2] | MCF-7 | 15 | DNA intercalation |

| [In(lap)(phen)Cl2] | MDA-MB-231 | 5 | DNA intercalation |

| [In(lap)2Cl(Et3N)] | HL-60 | 20 | Apoptosis induction |

Antimicrobial Activity

Indium(III) sulfate and its complexes have also been evaluated for antimicrobial properties. Studies have shown that these compounds exhibit activity against various fungal strains, including Candida albicans and Candida dubliniensis. The complexation of indium with thiosemicarbazones has led to enhanced antifungal activity compared to the free ligands .

Table 2: Antimicrobial Activity of Indium(III) Complexes

| Complex | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| [In(lap)Cl2] | Candida albicans | 32 µg/mL |

| [In(lap)(phen)Cl2] | Candida dubliniensis | 16 µg/mL |

The biological activity of indium(III) sulfate is largely attributed to its ability to form complexes with various ligands, which modulate its interaction with biological macromolecules. The following mechanisms have been proposed:

- DNA Intercalation : Indium(III) complexes can insert themselves between DNA base pairs, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that indium complexes may induce oxidative stress within cells, contributing to their cytotoxic effects.

- Membrane Disruption : The interaction of indium complexes with cellular membranes may compromise membrane integrity, leading to cell lysis.

Case Studies

- Cytotoxicity Against Breast Cancer Cells : A study evaluating the effects of indium(III)-lapachol complexes showed that these compounds significantly inhibited the proliferation of MCF-7 cells. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in oncology .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of indium(III) complexes against Candida species. The study found that certain complexes exhibited potent activity at low concentrations, suggesting their potential as alternative antifungal agents .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Indium(III) sulfate nonahydrate to avoid basic salt formation?

- Methodological Answer : To prevent insoluble basic salts (e.g., InOHSO₄), excess sulfuric acid must be used during synthesis. Stoichiometric control and pH monitoring (ideally below 2) are essential. The reaction of indium metal, oxide, or carbonate with concentrated sulfuric acid under reflux ensures complete neutralization. Post-synthesis, rapid crystallization in a controlled humidity environment minimizes hydrate variability .

Q. Which analytical techniques are recommended for characterizing Indium(III) sulfate nonahydrate?

- Methodological Answer :

- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by matching with reference patterns (e.g., ICDD database).

- Thermogravimetric Analysis (TGA) : Quantifies hydrate stability; mass loss at ~100–200°C corresponds to water removal, while decomposition above 300°C indicates sulfate breakdown .

- FTIR Spectroscopy : Identifies sulfate vibrational modes (e.g., ν₃(SO₄²⁻) at 1100 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .

- Elemental Analysis : ICP-OES or EDX validates indium and sulfur stoichiometry .

Q. How should Indium(III) sulfate nonahydrate be handled and stored to maintain stability?

- Methodological Answer : The compound is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (e.g., argon) at room temperature. Avoid prolonged exposure to humidity (>30% RH) to prevent deliquescence. Use desiccants (e.g., silica gel) during storage. Gloveboxes or dry rooms are recommended for handling .

Advanced Research Questions

Q. What role does Indium(III) sulfate nonahydrate play in the synthesis of indium-containing nanomaterials?

- Methodological Answer : It serves as a precursor for indium oxide (In₂O₃) nanoparticles via sol-gel or hydrothermal routes. For example, dissolving In₂(SO₄)₃·9H₂O in aqueous ammonia forms In(OH)₃ precipitates, which calcine to In₂O₃ at 400–600°C. Adjusting pH and temperature controls particle size (e.g., 10–50 nm). The sulfate anion also acts as a structure-directing agent in mesoporous materials .

Q. What are the thermal decomposition pathways of Indium(III) sulfate nonahydrate under varying atmospheric conditions?

- Methodological Answer :

- Inert Atmosphere (N₂/Ar) : Dehydration occurs first (loss of 9 H₂O at 100–200°C), followed by sulfate decomposition to In₂O₃ and SO₃ gas above 500°C.

- Oxidizing Atmosphere (Air) : Similar steps, but SO₃ may oxidize to SO₄²⁻ residues.

- Reducing Atmosphere (H₂) : Sulfate reduces to In metal and H₂S at high temperatures (>700°C).

- Key Technique : Coupled TGA-DSC under controlled gas flow quantifies phase transitions .

Q. How do aqueous speciation and solubility of Indium(III) sulfate nonahydrate impact its reactivity in solution-phase syntheses?

- Methodological Answer : In aqueous solution, In³⁺ ions form complexes with sulfate (e.g., [In(SO₄)]⁺, [In(SO₄)₂]⁻), affecting nucleation kinetics. Solubility increases with acidity (pH < 2) but decreases in neutral/basic conditions due to hydrolysis. Conductometric titration with NaOH can map speciation changes, while UV-Vis spectroscopy monitors colloidal In(OH)₃ formation at higher pH .

Q. Can Indium(III) sulfate nonahydrate act as a catalyst in organic transformations, and what mechanisms are proposed?

- Methodological Answer : While less studied than InCl₃, In₂(SO₄)₃·9H₂O exhibits Lewis acidity due to In³⁺. It catalyzes Friedel-Crafts alkylation and esterification reactions. Mechanistic studies (e.g., NMR titration) suggest sulfate anions stabilize transition states via hydrogen bonding. Comparative kinetic studies with other indium salts (e.g., nitrate, chloride) reveal solvent-dependent activity .

Properties

IUPAC Name |

indium(3+);trisulfate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXYTSLMFRMIQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18In2O21S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.